Cas no 2012669-32-6 (1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol)

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
- 2012669-32-6
- EN300-1972987
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- Inchi: 1S/C6H6BrF3N2O/c1-12-3(2-4(7)11-12)5(13)6(8,9)10/h2,5,13H,1H3
- InChI Key: SUTNUVTYBUCAEK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C(F)(F)F)O)N(C)N=1
Computed Properties
- Exact Mass: 257.96156g/mol
- Monoisotopic Mass: 257.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38Ų
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972987-0.05g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1972987-2.5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1972987-0.25g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1972987-1.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 1g |
$1872.0 | 2023-05-31 | ||
Enamine | EN300-1972987-1g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1972987-5.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 5g |
$5429.0 | 2023-05-31 | ||
Enamine | EN300-1972987-5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1972987-0.5g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1972987-0.1g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1972987-10.0g |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol |
2012669-32-6 | 10g |
$8049.0 | 2023-05-31 |
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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2. Book reviews
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
Research Briefing on 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol (CAS: 2012669-32-6)
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol (CAS: 2012669-32-6) is a fluorinated pyrazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound features a trifluoroethanol moiety attached to a brominated pyrazole ring, which imparts unique physicochemical properties and biological activity. Recent studies have explored its synthesis, structural characterization, and potential as a building block for more complex bioactive molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic routes to this compound and its derivatives. The team developed a novel one-pot synthesis method starting from 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, which was then subjected to a trifluoromethylation reaction followed by reduction to yield the target compound. This approach offered improved yields (up to 78%) and better scalability compared to previous methods. The study also reported the compound's stability under various pH conditions, making it suitable for further pharmaceutical applications.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters (2024), where 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol was used as a key intermediate in the synthesis of potential kinase inhibitors. The researchers demonstrated that the trifluoroethanol group could effectively mimic phosphate groups in ATP-binding sites, leading to compounds with improved binding affinity and selectivity. Several derivatives showed promising activity against CDK2 and GSK-3β kinases, with IC50 values in the low micromolar range.
The compound's structural features have also attracted attention in materials science. A 2024 study in ACS Applied Materials & Interfaces explored its use as a fluorinated building block for liquid crystal materials. The researchers found that the combination of the pyrazole core and trifluoroethanol moiety provided excellent thermal stability and mesomorphic properties, suggesting potential applications in display technologies.
From a safety perspective, preliminary toxicological studies (2023, Chemical Research in Toxicology) indicate that the compound shows moderate cytotoxicity in human liver cell lines (HepG2) with an EC50 of 125 μM. However, structure-activity relationship studies suggest that modifications at the bromine position could significantly reduce toxicity while maintaining desired biological activities.
In conclusion, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol (CAS: 2012669-32-6) represents a versatile scaffold with multiple applications in medicinal chemistry and materials science. Recent advances in its synthesis and derivatization have opened new avenues for drug discovery and material development. Future research directions may include exploring its potential as a bioisostere for phosphate groups in drug design and further optimization of its physicochemical properties for specific applications.
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